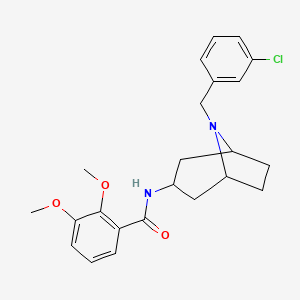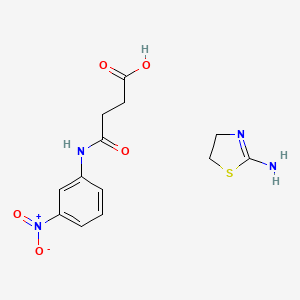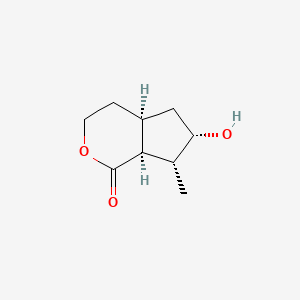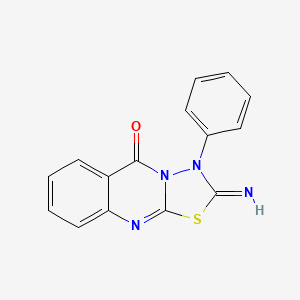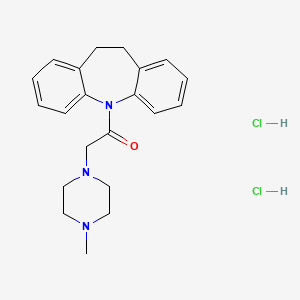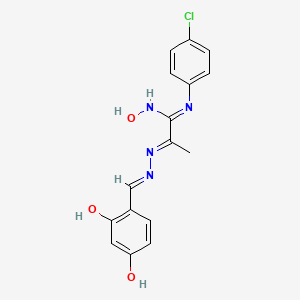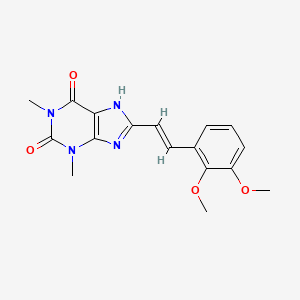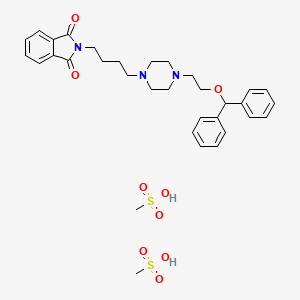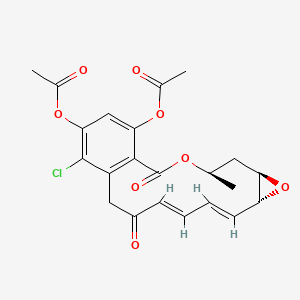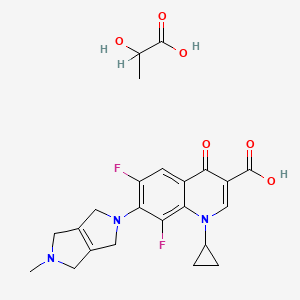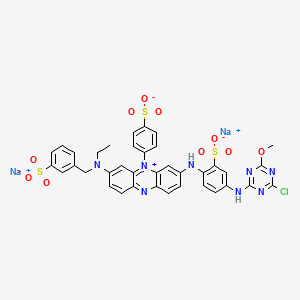
6-Chloro-1-(phenylacetyl)-2,3-dihydro-4(1H)-quinolinone 4-oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-1-(phenylacetyl)-2,3-dihydro-4(1H)-quinolinone 4-oxime is a synthetic organic compound that belongs to the quinolinone family This compound is characterized by the presence of a chloro group, a phenylacetyl group, and an oxime functional group
準備方法
The synthesis of 6-Chloro-1-(phenylacetyl)-2,3-dihydro-4(1H)-quinolinone 4-oxime typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving an appropriate precursor, such as an aniline derivative and a ketone.
Introduction of the Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.
Phenylacetylation: The phenylacetyl group can be introduced through an acylation reaction using phenylacetyl chloride and a suitable base.
Oxime Formation: The oxime functional group can be formed by reacting the ketone intermediate with hydroxylamine hydrochloride under basic conditions.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
6-Chloro-1-(phenylacetyl)-2,3-dihydro-4(1H)-quinolinone 4-oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxime derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the oxime group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The oxime group can undergo hydrolysis in acidic or basic conditions to yield the corresponding ketone.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control.
科学的研究の応用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Research has indicated that the compound may have therapeutic applications in treating certain diseases, such as cancer and bacterial infections.
Industry: The compound can be used in the production of pharmaceuticals and agrochemicals, as well as in material science for the development of new materials with specific properties.
作用機序
The mechanism of action of 6-Chloro-1-(phenylacetyl)-2,3-dihydro-4(1H)-quinolinone 4-oxime involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit the activity of certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways.
Binding to Receptors: The compound may bind to specific receptors on the cell surface or within the cell, modulating signal transduction pathways.
Inducing Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating apoptotic pathways.
類似化合物との比較
6-Chloro-1-(phenylacetyl)-2,3-dihydro-4(1H)-quinolinone 4-oxime can be compared with other similar compounds, such as:
Quinolinone Derivatives: Compounds with similar quinolinone cores but different substituents, such as 6-Chloro-2,3-dihydro-4(1H)-quinolinone.
Phenylacetyl Derivatives: Compounds with phenylacetyl groups attached to different core structures, such as 1-(Phenylacetyl)-2,3-dihydro-4(1H)-quinolinone.
Oxime Derivatives: Compounds with oxime functional groups attached to various core structures, such as 4-Oxime-2,3-dihydro-1H-quinolinone.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
CAS番号 |
81892-39-9 |
|---|---|
分子式 |
C17H15ClN2O2 |
分子量 |
314.8 g/mol |
IUPAC名 |
1-[(4Z)-6-chloro-4-hydroxyimino-2,3-dihydroquinolin-1-yl]-2-phenylethanone |
InChI |
InChI=1S/C17H15ClN2O2/c18-13-6-7-16-14(11-13)15(19-22)8-9-20(16)17(21)10-12-4-2-1-3-5-12/h1-7,11,22H,8-10H2/b19-15- |
InChIキー |
AELVWPPXVWMAFZ-CYVLTUHYSA-N |
異性体SMILES |
C\1CN(C2=C(/C1=N\O)C=C(C=C2)Cl)C(=O)CC3=CC=CC=C3 |
正規SMILES |
C1CN(C2=C(C1=NO)C=C(C=C2)Cl)C(=O)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


